2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13446453
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3O |
|---|---|
| Molecular Weight | 225.33 g/mol |
| IUPAC Name | 2-amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C12H23N3O/c1-14(10-5-6-10)9-11-4-2-3-7-15(11)12(16)8-13/h10-11H,2-9,13H2,1H3 |
| Standard InChI Key | BZYHZYCWHAIBFT-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCCN1C(=O)CN)C2CC2 |
| Canonical SMILES | CN(CC1CCCCN1C(=O)CN)C2CC2 |
Introduction
2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone is a complex organic compound featuring a piperidine ring and a cyclopropylmethyl amino group. This compound is of interest in medicinal chemistry due to its potential applications in pharmaceutical development. The molecular formula for this compound is C12H23N3O, with a molecular weight of approximately 225.33 g/mol .
Synthesis and Chemical Reactivity
The synthesis of 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. The compound's reactivity can be explored through various organic reactions, which are essential for modifying its structure for specific applications or enhancing its biological activity.
Comparative Analysis with Similar Compounds
Compounds with structural similarities to 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone include:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-1-{4-[(cyclopropylmethyl)amino]piperidin-1-yl}-3-methylbutan-1-one | Contains a piperidine ring and cyclopropylmethyl amino group | Different side chain and stereochemistry |
| 4-(Cyclopropylmethyl)piperidine | Lacks the amino acid component | Simpler structure, used as a scaffold in drug design |
| (R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine | Different piperidine substitution | Lower molecular weight and different stereochemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume